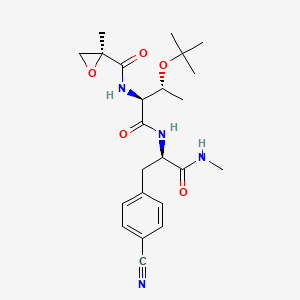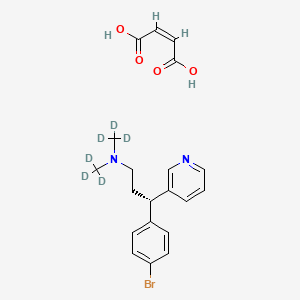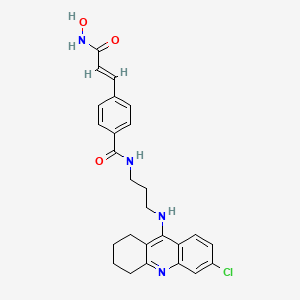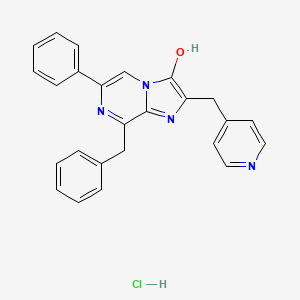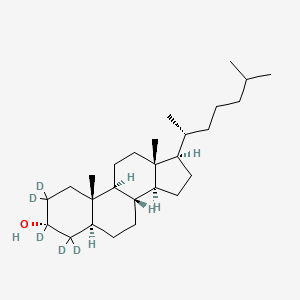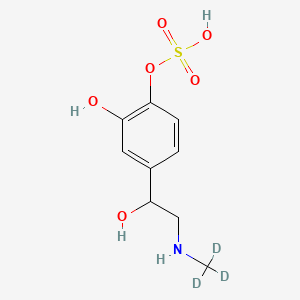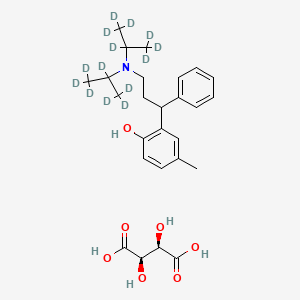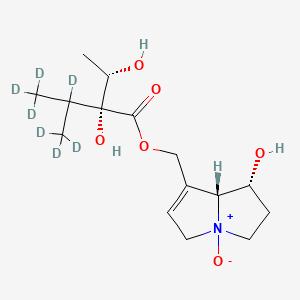
Indicine N-oxide-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indicine N-oxide-d7 is a deuterium-labeled derivative of Indicine N-oxide, a pyrrolizidine alkaloid. This compound is primarily used in scientific research as a labeled reference standard. It has a molecular formula of C15H18D7NO6 and a molecular weight of 322.41 .
Méthodes De Préparation
The synthesis of Indicine N-oxide-d7 involves the incorporation of deuterium atoms into the Indicine N-oxide molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that Indicine N-oxide itself is isolated from the plant Heliotropium indicum . Industrial production methods for this compound likely involve advanced isotopic labeling techniques to replace hydrogen atoms with deuterium.
Analyse Des Réactions Chimiques
Indicine N-oxide-d7, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Indicine N-oxide can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Indicine N-oxide-d7 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a labeled reference standard in various analytical techniques.
Biology: Studied for its cytotoxic effects on tumor cell lines.
Medicine: Evaluated in clinical trials for its potential as an antitumor agent.
Industry: Utilized in the development of new pharmaceuticals and in toxicological studies
Mécanisme D'action
The mechanism of action of Indicine N-oxide-d7 involves its interaction with cellular components. It binds to tubulin at a distinct site, inhibiting the assembly of microtubules, which is crucial for cell division. This leads to the inhibition of cell proliferation and induces cytotoxic effects. Additionally, it has been shown to cause DNA damage by binding to the minor groove of DNA .
Comparaison Avec Des Composés Similaires
Indicine N-oxide-d7 is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring isotopic differentiation. Similar compounds include:
Indicine N-oxide: The non-deuterated version, used in similar research applications.
Taxol: Another compound that binds to tubulin but stabilizes microtubules instead of inhibiting their assembly.
Colchicine: Binds to tubulin and inhibits microtubule polymerization, similar to Indicine N-oxide.
This compound stands out due to its specific labeling, which allows for more precise analytical studies and tracking in biological systems.
Propriétés
Formule moléculaire |
C15H25NO6 |
|---|---|
Poids moléculaire |
322.40 g/mol |
Nom IUPAC |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1/i1D3,2D3,9D |
Clé InChI |
DNAWGBOKUFFVMB-PEHBUCQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([C@@]([C@H](C)O)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



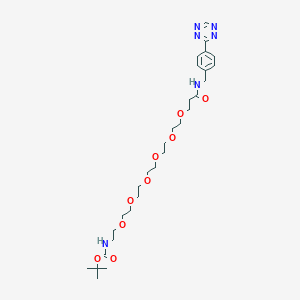
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)

